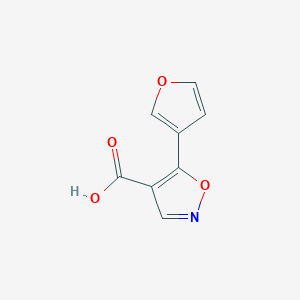

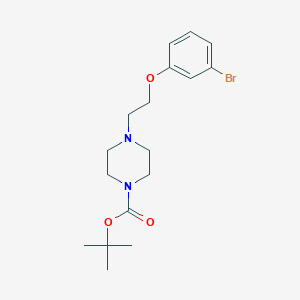

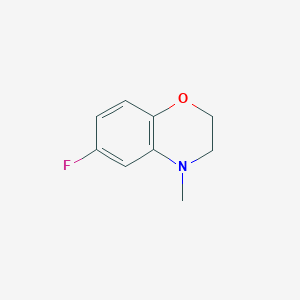

![molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]piridina CAS No. 1427357-61-6](/img/structure/B1447617.png)

6-Fluoro-[1,2,4]triazolo[1,5-a]piridina

Descripción general

Descripción

The compound “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their significant biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis

The reagents described for the reactions of triazolopyridines are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . The products from the triazolopyridines are dibromomethyl, hydroxymethyl, acetoxymethyl, and acyl derivatives of pyridine .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

6-Fluoro-[1,2,4]triazolo[1,5-a]piridina se utiliza en la síntesis de compuestos heterocíclicos. Se ha establecido un método sin catalizador, sin aditivos y ecológico para sintetizar 1,2,4-triazolo[1,5-a]piridinas bajo condiciones de microondas . Esta reacción en tándem involucra el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de adición nucleofílica con nitrilo y posterior condensación para producir el compuesto objetivo en un corto tiempo de reacción .

Química medicinal y farmacéutica

Los compuestos heterocíclicos que contienen nitrógeno como la this compound se encuentran en numerosos productos naturales que exhiben inmensas actividades biológicas . Tienen enormes aplicaciones en química medicinal y farmacéutica .

Actividades biológicas

1,2,4-triazolo[1,5-a]piridina, con un átomo de nitrógeno en cabeza de puente, generalmente se encuentra en compuestos medicinales y biológicamente activos . Exhibe numerosas actividades, incluyendo actuar como agonistas inversos RORγt, inhibidores de PHD-1, JAK1 y JAK2 . Además, estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Ciencias de los materiales

Los compuestos de this compound tienen diversas aplicaciones en los campos de las ciencias de los materiales .

Construcción de emisores fluorescentes

La this compound se emplea como un nuevo aceptor de electrones para construir un emisor fluorescente bipolar de color azul profundo por primera vez . Los cristales únicos de este compuesto muestran un modo de empaque especial que puede proporcionar un canal de transporte de portadores .

Tratamiento de la depresión

El descubrimiento de la trazodona, una [1,2,4]-triazolopiridina, como un inhibidor selectivo de la recaptación de serotonina, y su aprobación para el tratamiento de la depresión, ha estimulado el interés en las triazolopiridinas en general .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to bind selectively to their targets, leading to changes in the function of these proteins .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors , which can lead to changes in immune response, oxygen sensing, and signal transduction.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes involved in cytokine signaling pathways . By inhibiting these kinases, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can modulate immune responses and inflammation. Additionally, it interacts with other biomolecules such as retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . This interaction can influence the differentiation and function of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases.

Cellular Effects

The effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound exhibits antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, including the JAK-STAT pathway, which is crucial for cell proliferation and survival. Moreover, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can alter gene expression by modulating transcription factors such as signal transducer and activator of transcription 3 (STAT3) . This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through various mechanisms. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes. Additionally, as an inverse agonist of RORγt, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation . This binding prevents the recruitment of coactivators and the transcription of RORγt target genes, thereby modulating immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine remains stable under ambient conditions but may degrade at higher temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged suppression of cytokine signaling and immune responses

Dosage Effects in Animal Models

The effects of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit JAK1 and JAK2 activity, leading to reduced inflammation and immune responses . At higher doses, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine with metabolic enzymes can influence its pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in determining the intracellular concentration and distribution of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can impact its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and receptors . The presence of specific targeting signals or post-translational modifications can direct 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRMDXQHVKMVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

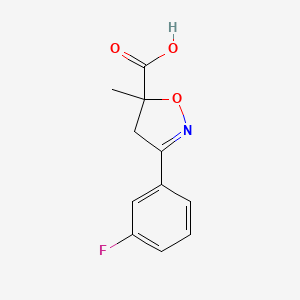

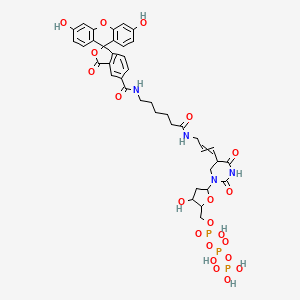

![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)

amine](/img/structure/B1447542.png)

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)